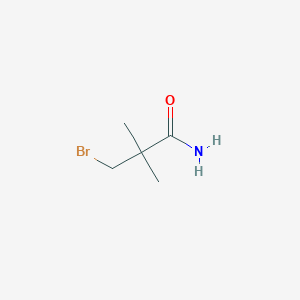

3-Bromo-2,2-dimethylpropanamide

Description

3-Bromo-2,2-dimethylpropanamide is a brominated amide characterized by a branched alkyl chain with methyl groups at the 2,2-positions and a bromine atom at the 3-position. This structural configuration imparts significant steric hindrance and influences its reactivity in organic synthesis. The compound serves as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials. For example, derivatives of this compound are utilized in catalytic intramolecular arylation reactions to synthesize complex heterocycles (e.g., 3-(2-bromo-3-methoxyphenoxy)-2,2-dimethylpropan-1-ol) . Its stability and reactivity make it valuable in constructing π-electron systems for nonlinear optical materials .

Properties

IUPAC Name |

3-bromo-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO/c1-5(2,3-6)4(7)8/h3H2,1-2H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJQIADXUNOLNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CBr)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,2-dimethylpropanamide typically involves the bromination of 2,2-dimethylpropanamide. One common method includes the reaction of 2,2-dimethylpropanamide with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,2-dimethylpropanamide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction: The compound can be reduced to 2,2-dimethylpropanamide using reducing agents like lithium aluminum hydride.

Oxidation: Oxidative reactions can convert the amide group to other functional groups such as carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Nucleophilic Substitution: Products depend on the nucleophile used, such as 2,2-dimethylpropanamide derivatives.

Reduction: 2,2-Dimethylpropanamide.

Oxidation: 2,2-Dimethylpropanoic acid.

Scientific Research Applications

3-Bromo-2,2-dimethylpropanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2,2-dimethylpropanamide involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the amide group can form hydrogen bonds and other interactions with biological molecules. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

a. 2-Bromo-2-methylpropanamide (CAS 7462-74-0)

- Structure : Bromine at the 2-position with a single methyl group.

- Reactivity : Reduced steric hindrance compared to 3-Bromo-2,2-dimethylpropanamide, enabling faster nucleophilic substitution.

- Applications: Used in peptide coupling and as a precursor for acyl bromides (e.g., 2-Bromo-2-methylpropanoyl bromide, CAS 20769-85-1) .

b. 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide

Substituted Derivatives on the Amide Nitrogen

a. 3-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide (CAS MFCD00096107)

b. 2-Bromo-N-(3-chloro-2-methylphenyl)propanamide (CAS 127091-53-6)

- Structure : Chlorine and methyl groups on the ortho position of the aryl ring.

- Reactivity : Steric hindrance slows down hydrolysis compared to unsubstituted analogs.

- Applications : Investigated in the synthesis of indole derivatives for pharmaceutical lead compounds .

Comparative Analysis of Physicochemical Properties

Biological Activity

3-Bromo-2,2-dimethylpropanamide is an organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C5H10BrNO and a molecular weight of approximately 188.05 g/mol. The compound features a bromine atom attached to the third carbon of a propanamide structure, which contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C5H10BrNO |

| Molecular Weight | 188.05 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The primary mechanism of action for this compound involves enzyme inhibition . It is believed to bind to the active sites of specific enzymes, thereby modulating their activity. This inhibition can lead to significant biochemical changes within the cell, affecting various metabolic pathways.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic processes, which can be leveraged for therapeutic applications.

- Substitution Reactions : The bromine atom in the compound can participate in nucleophilic substitution reactions, enhancing its utility in organic synthesis and medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Potential : There is emerging evidence that compounds similar to this compound can induce apoptosis in cancer cells by inhibiting key metabolic enzymes involved in cell proliferation.

Case Studies

-

Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited the activity of certain metabolic enzymes in vitro. This inhibition was quantified using enzyme kinetics assays, showing a significant decrease in enzyme activity at varying concentrations of the compound.

Concentration (µM) Enzyme Activity (%) 0 100 10 75 25 50 50 20 - Anticancer Activity : In a recent study involving human breast cancer cells (T47D), compounds structurally related to this compound were tested for their ability to induce apoptosis. Results indicated that these compounds could significantly reduce cell viability at concentrations as low as 10 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.